5H-Benz[g]indolo[2,3-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3/c1-2-6-12-10-16-15(9-11(12)5-1)19-17-13-7-3-4-8-14(13)20-18(17)21-16/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQJHWPLZIMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5NC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418812 | |
| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249-06-9 | |
| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5h Benz G Indolo 2,3 B Quinoxaline
Cyclo-condensation Approaches for Core Structure Elaboration
The formation of the foundational 5H-Benz[g]indolo[2,3-b]quinoxaline structure is often accomplished through cyclo-condensation reactions. These methods involve the joining of two molecular fragments to form the characteristic ring system.
Condensation of Indole-2,3-dione Derivatives with Diaminonaphthalenes
A primary and effective method for synthesizing the this compound core involves the condensation of indole-2,3-dione (also known as isatin) and its derivatives with 1,2-diaminonaphthalene. This reaction typically proceeds by refluxing equimolar amounts of the reactants in a suitable solvent, such as acetic acid or xylene. researchgate.net The reaction of isatin (B1672199) with o-phenylenediamine (B120857) in a sodium bicarbonate solution has also been reported to produce 6H-indolo[2,3-b]quinoxaline in good yield. bas.bg
The mechanism involves the initial formation of a Schiff base between the ketone group of the isatin derivative and one of the amino groups of the diaminonaphthalene. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused quinoxaline (B1680401) ring system. The choice of solvent and reaction conditions can influence the reaction rate and yield. For instance, carrying out the condensation in refluxing xylene for 12 hours has been shown to be effective for the synthesis of 6-alkyl-6(H)-indolo[2,3-b]quinoxalines. researchgate.net
Reactions of Isatin Derivatives with o-Phenylenediamine
A closely related and widely used method is the reaction of isatin derivatives with o-phenylenediamine. researchgate.netbohrium.com This condensation reaction is a versatile route to various substituted 6H-indolo[2,3-b]quinoxalines. researchgate.netbohrium.com The reaction conditions can be varied, and different catalysts can be employed to improve efficiency and selectivity. For example, using a catalytic amount of TiO2 nanoparticles under solvent-free conditions at 100 °C has been shown to selectively afford quinoxaline derivatives in excellent yields. researchgate.net
The reaction between isatin and o-phenylenediamine can sometimes lead to a mixture of products, including indolo[2,3-b]quinoxalines, 3-(2'-aminophenyl)-2(1H)-quinoxalinones, and spiro[2H-benzimidazoline-2,3'-indolin-2'-ones]. researchgate.net However, by carefully controlling the reaction conditions, the desired indolo[2,3-b]quinoxaline can be obtained as the major product. The use of ultrasound irradiation in water as a reaction medium has also been demonstrated as a catalyst-free and environmentally friendly protocol for this synthesis. nih.gov
Table 1: Selected Cyclo-condensation Reactions for this compound Synthesis
| Isatin Derivative | Diamine Reactant | Reaction Conditions | Product | Reference |
| Isatin | o-Phenylenediamine | Acetic acid, reflux | 6H-Indolo[2,3-b]quinoxaline | bohrium.com |
| 5-Nitroisatin | o-Phenylenediamine | Acetic acid, reflux | 9-Nitro-6H-indolo[2,3-b]quinoxaline | bohrium.com |
| 1-Long chain alkyl-indoline-2,3-diones | o-Phenylenediamine | Xylene, reflux, 12h | 6-Alkyl-6(H)-indolo[2,3-b]quinoxalines | researchgate.net |
| Isatin derivatives | o-Phenylenediamine | TiO2 NPs, 100 °C, solvent-free | Quinoxaline derivatives | researchgate.net |
| Isatin | o-Phenylenediamine | Ultrasound, water | Indolo[2,3-b]quinoxaline | nih.gov |
Palladium-Catalyzed Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold, allowing for the introduction of various substituents through the formation of new carbon-nitrogen and carbon-carbon bonds. rsc.orgnih.gov
Carbon-Nitrogen (C–N) Bond Forming Amination
Palladium-catalyzed C–N bond formation, such as the Buchwald-Hartwig amination, is a key strategy for introducing aryl and alkylamino groups onto the indoloquinoxaline core. mdpi.com This method has been utilized in a two-step approach starting from 2,3-dibromoquinoxaline. The process involves an initial Suzuki coupling followed by an annulation via a palladium-catalyzed twofold C–N coupling with aromatic and aliphatic amines. rsc.orgnih.gov A one-pot approach involving a twofold C–N coupling and C–H activation has also been developed, although its substrate scope is more limited. rsc.orgnih.gov
Carbon-Carbon (C–C) Bond Forming Reactions
Palladium-catalyzed C–C bond-forming reactions, such as the Suzuki and Sonogashira couplings, are instrumental in creating functionalized this compound analogues. rsc.orgnih.govjomardpublishing.com The Suzuki coupling reaction has been employed in a two-step synthesis of indolo[2,3-b]quinoxaline derivatives starting from 2,3-dibromoquinoxaline. rsc.orgnih.gov
The Sonogashira-Hagihara cross-coupling reaction provides a pathway for introducing alkyne functionalities. jomardpublishing.com This has been demonstrated in a one-pot synthesis of tetracyclic indolo[2,3-b]quinoxaline derivatives by reacting 9-iodo-6H-indolo[2,3-b]quinoxaline with various terminal acetylenes in the presence of a palladium catalyst. jomardpublishing.com
Table 2: Palladium-Catalyzed Reactions for Functionalization of Indolo[2,3-b]quinoxalines
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Two-fold C–N coupling | 2,3-Dibromoquinoxaline | Aromatic/aliphatic amines | Pd catalyst | Indolo[2,3-b]quinoxalines | rsc.orgnih.gov |
| Suzuki coupling | 2,3-Dibromoquinoxaline | - | Pd catalyst | - | rsc.orgnih.gov |
| Sonogashira-Hagihara C-C coupling | 9-Iodo-6H-indolo[2,3-b]quinoxaline | Terminal acetylenes | Pd(PPh3)4, pyrrolidine, DMF | Tetracyclic indolo[2,3-b]quinoxaline derivatives | jomardpublishing.com |
Novel Synthetic Routes for Diverse this compound Analogues
Beyond the classical condensation and palladium-catalyzed methods, researchers have developed novel synthetic routes to access a wider variety of this compound analogues. bas.bgnih.govresearchgate.net
One such approach involves the reaction of 6H-indolo[2,3-b]quinoxaline with chloroacetone (B47974) to yield 1-(6H-indolo[2,3-b]quinoxalin-6-yl)propan-2-one. This intermediate can then be further elaborated into more complex heterocyclic systems. bas.bg Another strategy begins with the synthesis of 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline, which is then subjected to aminodebromination with secondary amines to produce various analogues. nih.gov
Furthermore, the indolo[2,3-b]quinoxaline nucleus serves as a versatile precursor for the synthesis of other heterocyclic compounds. For example, 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide, derived from the corresponding carboethoxy compound, is a key intermediate for creating five and six-membered rings like 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole. researchgate.net A copper-catalyzed modified Ullmann protocol has also been employed for the arylamination of 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline with benzylamine (B48309) to synthesize new derivatives. jomardpublishing.com
Buchwald–Hartwig Cross-Coupling and Intramolecular Oxidative Cyclodehydrogenation
A significant and versatile method for constructing the this compound skeleton involves a sequence of Buchwald–Hartwig cross-coupling followed by intramolecular oxidative cyclodehydrogenation. researchgate.net This palladium-catalyzed amination reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org
The general approach begins with the Buchwald-Hartwig cross-coupling of an appropriate aryl halide with an amine. researchgate.netwikipedia.org This is followed by an annulation step through intramolecular oxidative cyclodehydrogenation to yield the final polycyclic structure. researchgate.net This method has been successfully employed to synthesize a range of indolo[2,3-b]quinoxaline derivatives. researchgate.net The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond. libretexts.org
For instance, new 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of indolo[2,3-b]quinoxalines, have been constructed using this sequence. mdpi.com The process has also been adapted for the synthesis of the antiviral agent B-220 and its analogues. researchgate.net The versatility of the Buchwald-Hartwig reaction allows for the coupling of a wide array of amines with various aryl halides, making it a cornerstone in the synthesis of complex nitrogen-containing heterocycles. wikipedia.org
Table 1: Key Features of the Buchwald-Hartwig/Cyclodehydrogenation Strategy
| Feature | Description |
| Catalyst | Palladium-based, often with specialized phosphine (B1218219) ligands. |
| Reaction Type | Cross-coupling followed by intramolecular cyclization. |
| Key Bond Formation | Carbon-Nitrogen (C-N). |
| Advantages | High functional group tolerance, applicable to a wide range of substrates. |
| Applications | Synthesis of indolo[2,3-b]quinoxaline derivatives and their analogues. researchgate.net |
Indium(III) Chloride (InCl3)-Catalyzed One-Pot Reactions
Indium(III) chloride (InCl3) has emerged as a valuable catalyst for various organic transformations, including the synthesis of quinoxaline derivatives, due to its stability in the presence of moisture and in aqueous media. nih.gov One-pot reactions catalyzed by InCl3 offer an efficient and atom-economical route to complex heterocyclic systems. nih.govacs.org
This methodology has been applied to the synthesis of quinoline (B57606) derivatives through a simple one-pot reaction of substituted anilines with β-ketoesters. The use of InCl3 as a catalyst is advantageous due to its relatively low cost and recyclability. nih.gov Mechanistically, these reactions often proceed through the formation of an imine, followed by a series of intramolecular cyclizations. nih.govacs.org
Specifically for quinoxaline synthesis, InCl3 has been used to catalyze the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, affording the desired products in excellent yields. nih.gov This approach highlights the efficiency of InCl3 in promoting the formation of the quinoxaline ring system, a key component of the this compound structure. The operational simplicity and good substrate scope make this a highly attractive synthetic strategy. nih.govacs.org
Table 2: Characteristics of InCl3-Catalyzed One-Pot Reactions
| Characteristic | Detail |
| Catalyst | Indium(III) Chloride (InCl3). |
| Reaction Type | One-pot, multi-component reaction. |
| Key Steps | Imine formation, intramolecular cyclizations. nih.govacs.org |
| Advantages | High atom and step economy, use of an inexpensive and stable catalyst. nih.govacs.org |
| Products | Quinoxaline and fused quinoxaline derivatives. nih.govnih.govacs.org |
Derivatization Strategies for Structural Modification of the this compound Skeleton
The ability to modify the core this compound structure is crucial for tuning its chemical and physical properties. Various derivatization strategies have been developed to introduce different functional groups at specific positions on the heterocyclic scaffold.
N-Alkylation and N-Benzylation of the Indole (B1671886) Moiety
N-alkylation and N-benzylation of the indole nitrogen atom within the this compound framework are common modifications. These reactions introduce alkyl or benzyl (B1604629) groups, which can significantly impact the molecule's properties. google.comgoogle.com
Various methods have been developed for the N-alkylation of indoles, often employing a base and an alkylating agent. google.com For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base has proven effective for the N-methylation and N-benzylation of indole derivatives under mild conditions. google.com The reactions can be carried out in organic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). google.com The choice of reaction conditions, such as temperature and reaction time, can be optimized for specific substrates. google.com For example, N-methylation reactions may be conducted at around 90-95°C, while N-benzylation might require higher temperatures of about 135°C. google.com
Table 3: Conditions for N-Alkylation and N-Benzylation of Indole Derivatives
| Reaction | Base | Alkylating Agent | Solvent | Temperature |
| N-Methylation | DABCO (catalytic) | Dimethyl carbonate | DMF or DMA | ~90-95°C google.com |
| N-Benzylation | DABCO (catalytic) | Dibenzyl carbonate | DMF or DMA | ~135°C google.com |
Peripheral Functionalization for Tunable Properties
Introducing functional groups onto the periphery of the this compound skeleton is a key strategy for fine-tuning its electronic and photophysical properties. This can be achieved through various synthetic transformations.
One approach involves the condensation of substituted isatin derivatives with o-phenylenediamines to introduce substituents onto the indole portion of the final molecule. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara C-C cross-coupling, can be employed to attach various terminal acetylenes to a halogenated indoloquinoxaline precursor. scilit.comjomardpublishing.com This allows for the introduction of a wide range of functional groups at specific positions. Another method is the copper-catalyzed modified Ullmann protocol for arylamination, which can be used to introduce amino groups onto the scaffold. scilit.com
Synthesis of Dimeric this compound Analogues
The synthesis of dimeric analogues of this compound has been explored, leading to molecules with potentially enhanced properties. One reported method involves the condensation of o-phenylenediamine with 1,4-(butane-1,4-diyl)-bis-indolin-2-one in refluxing xylene. researchgate.net This reaction leads to the formation of 1,4-bis-(6H-indolo[2,3-b]diyl-quinoxalin-6-yl) butane, a dimeric structure where two indoloquinoxaline units are linked by a butyl chain. researchgate.net Such dimeric compounds are of interest for their potential applications in materials science, for example, as host materials in organic light-emitting diodes (OLEDs).
Structure Activity Relationship Sar Studies of 5h Benz G Indolo 2,3 B Quinoxaline Derivatives
Influence of Substituents on Biological Activities
The therapeutic potential of 5H-Benz[g]indolo[2,3-b]quinoxaline derivatives, particularly their cytotoxicity against cancer cells and antiviral efficacy, is highly dependent on the nature and position of substituents on the core ring system.
The introduction of methoxy (B1213986) and methyl groups onto the this compound scaffold has been shown to modulate the cytotoxic and DNA-interacting properties of these compounds. For instance, a derivative of neocryptolepine, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has demonstrated significant cytotoxic activity against various cancer cell lines, including colorectal, liver, and breast cancer cells. nih.gov This compound was found to induce cell cycle arrest and apoptosis, suggesting that the presence of the methoxy and methyl groups contributes to its anticancer effects. nih.gov Specifically, MMNC exhibited potent anti-proliferation activity against HCT116 and Caco-2 colorectal cancer cells with IC₅₀ values of 0.33 µM and 0.51 µM, respectively. nih.gov
The placement of methyl groups can also influence phototoxicity and antiproliferative activity. Studies on methyl derivatives of 5-methoxypsoralen and 5-methoxyangelicin have shown that the position of the methyl group significantly affects their biological activity. nih.gov
The interaction with DNA is a key mechanism for the biological activity of many quinoxaline (B1680401) derivatives. researchgate.netnih.govsapub.org The planar aromatic core of these molecules allows them to intercalate between DNA base pairs, a process that can be influenced by substituents. researchgate.netnih.gov
Table 1: Cytotoxicity of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) against various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colorectal Cancer | 0.33 nih.gov |
| Caco-2 | Colorectal Cancer | 0.51 nih.gov |
| AGS | Gastric Cancer | 3.6 nih.gov |
| SMMC-7721 | Liver Cancer | 9.7 nih.gov |
| PANC-1 | Pancreatic Cancer | 18.4 nih.gov |
The nature of the side chains attached to the this compound core plays a critical role in both DNA binding affinity and antiviral activity. researchgate.netnih.gov Dicationic derivatives, for example, exhibit significantly higher DNA binding constants (approximately 10⁹ M⁻¹) compared to their monocationic counterparts (approximately 10⁶ M⁻¹). nih.gov This strong interaction is attributed to the intercalation of the planar indoloquinoxaline moiety between DNA base pairs, with a preference for AT-rich regions. nih.gov
One of the most active antiviral derivatives, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline (also known as B-220), demonstrates the importance of the side chain for its biological function. sapub.orgnih.gov B-220 inhibits the replication of several herpesviruses, including herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV), at low micromolar concentrations. researchgate.netnih.gov Its mechanism of action is believed to involve the inhibition of viral DNA synthesis. nih.gov The presence of the dimethylaminoethyl side chain is crucial for this activity. nih.gov
Furthermore, the annulation of a benzene (B151609) ring to the indoloquinoxaline moiety, creating 7H-benzo researchgate.netmdpi.comindolo[2,3-b]quinoxalines, was found to significantly reduce antiviral activity, despite these compounds exhibiting stronger DNA binding. nih.gov This highlights the complex relationship between DNA binding and antiviral efficacy, suggesting that strong binding alone is not sufficient for potent antiviral action and that the specific nature of the side chain is a key determinant. nih.gov
The interaction of this compound derivatives with DNA is governed by a combination of steric and electrostatic forces. The planar aromatic core facilitates intercalation, while substituents can introduce specific steric and electrostatic interactions that modulate binding affinity and specificity. nih.govnih.gov
Studies on related DNA-binding molecules have shown that both steric bulk and electrostatic properties of substituents can influence DNA polymerase activity and the fidelity of DNA replication. nih.govnih.gov For instance, the introduction of bulky or electronegative atoms can create steric clashes or unfavorable electrostatic interactions within the DNA duplex, affecting the stability of the complex. nih.gov While direct studies on the steric versus electrostatic effects for this specific compound are not detailed, the principles from related compounds suggest that the size and electronic nature of substituents on the this compound ring system are critical for its DNA binding and subsequent cytotoxicity.
Structural Modifications Impacting Optoelectronic and Material Properties
Beyond their biological activities, this compound derivatives have garnered interest for their potential applications in optoelectronic devices due to their unique photophysical and electrochemical properties.
The electronic properties of these compounds can be tuned by creating a donor-acceptor (D-A) architecture. researchgate.netrsc.org In this design, the electron-accepting benzo[g]quinoxaline (B1338093) core is combined with various electron-donating units, such as triarylamines. researchgate.net This arrangement leads to intramolecular charge transfer (ICT) transitions, which are crucial for applications in organic electronics. researchgate.netrsc.org
The optimization of this D-A architecture has led to the development of derivatives with low energy band gaps and fluorescence in the green-yellow region of the visible spectrum. researchgate.net These properties, along with good thermal stability, make them promising candidates for use as n-type materials in optoelectronic devices. researchgate.netresearchgate.net The HOMO and LUMO energy levels of these derivatives can be modulated by altering the donor strength, allowing for the fine-tuning of their electronic characteristics. rsc.orgresearchgate.net
The nature of peripheral amine substituents has a profound impact on the photophysical properties of 6H-indolo[2,3-b]quinoxaline derivatives. rsc.org Varying the strength of these amines influences the absorption and emission spectra, leading to tunable photoemission. researchgate.netrsc.org For instance, the intramolecular charge transfer transitions and emission wavelengths can be systematically shifted by modifying the peripheral amine groups. rsc.org
These modifications also affect the electrochemical properties, resulting in lower band gaps (ranging from 1.56 to 2.21 eV) and making these materials suitable for use as solid-state emissive and ambipolar materials in optoelectronic devices. rsc.org The inherent donor-acceptor structure and the ability to tune the HOMO-LUMO energy levels through peripheral amine substitution are key factors in tailoring these molecules for specific applications in organic electronics. researchgate.netrsc.org
Biological Activities and Mechanistic Investigations of 5h Benz G Indolo 2,3 B Quinoxaline Compounds
Antiviral Activities
Derivatives of the indolo[2,3-b]quinoxaline scaffold have emerged as potent antiviral agents, exhibiting efficacy against a range of viruses.
Activity against Herpes Simplex Virus Type 1 (HSV-1)
A notable derivative, 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, commonly referred to as B-220, has demonstrated significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.gov Studies have shown that B-220 can inhibit the replication of HSV-1 in tissue culture at concentrations ranging from 1 to 5 microM. nih.govasm.org The antiviral effect is concentration-dependent and also varies based on the cell type used in the assay and the viral load. nih.govasm.org Further investigations into its mechanism suggest that B-220 likely binds to DNA through intercalation, a process that subsequently disrupts crucial steps for viral uncoating. nih.gov
| Compound/Derivative | Virus | Activity/Concentration | Reference |
| 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220) | HSV-1 | Inhibition at 1-5 µM | nih.govasm.org |
Efficacy against Human Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV)
The antiviral spectrum of indolo[2,3-b]quinoxaline derivatives extends to other members of the herpesvirus family, including Human Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV). The compound B-220 has shown inhibitory effects on the replication of both CMV and VZV in tissue culture, with effective concentrations similar to those observed for HSV-1 (1 to 5 microM). nih.govasm.org The cellular toxicity of B-220 was observed at higher concentrations (10 to 30 microM), indicating a therapeutic window for its antiviral activity. nih.govnih.gov
| Compound/Derivative | Virus | Activity/Concentration | Reference |
| 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline (B-220) | CMV | Inhibition at 1-5 µM | nih.govasm.org |
| 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline (B-220) | VZV | Inhibition at 1-5 µM | nih.govasm.org |
Potential as Anti-SARS Coronavirus Inhibitors and Human Cyclophilin A Targetting
Recent research has highlighted the potential of quinoxaline (B1680401) derivatives as inhibitors of SARS coronaviruses. nih.gov Computational docking studies have suggested that certain quinoxaline derivatives can bind with high affinity to the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. nih.gov This binding is thought to suppress the protease's function, thereby mitigating viral infection. nih.gov
Furthermore, some carbonylamino quinoxalines have been proposed as potent inhibitors of human Cyclophilin A (CypA). CypA is a host protein that can be co-opted by coronaviruses for their replication. By inhibiting CypA, these compounds may disrupt the viral life cycle.
Anti-HIV-1 Activity
Novel quinoxaline derivatives have been designed and evaluated for their anti-HIV-1 activity. nih.gov Through pharmacophore modeling and molecular docking studies, researchers have identified compounds with the potential to act as anti-HIV agents. nih.gov Two specific quinoxaline derivatives, designated as 7d and 7e in one study, demonstrated promising results against the III-B strain of HIV-1 and were found to be non-cytotoxic, making them interesting candidates for further development. nih.gov The quinoxaline ring is considered a bio-isostere of the pteridine (B1203161) ring, a core moiety found in other compounds with anti-HIV activity. nih.gov
Proposed Antiviral Mechanisms
The primary proposed antiviral mechanism for many indolo[2,3-b]quinoxaline derivatives is their ability to interact with viral DNA. nih.govresearchgate.net The planar aromatic structure of these compounds allows them to intercalate between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can disrupt normal DNA processes, such as replication and transcription, which are vital for the propagation of the virus.
Specifically for B-220, studies have shown that it inhibits viral DNA synthesis, as well as the production of both early and late viral proteins, at concentrations between 0.5 and 4.5 microM. nih.govnih.gov Interestingly, at these concentrations, viral DNA polymerases were not directly inhibited in in-vitro tests, suggesting that the compound's effect is not a direct enzymatic inhibition but rather a consequence of its interaction with the DNA template. nih.govnih.gov The antiviral effect is also dependent on the multiplicity of infection. nih.gov The stronger activity against viral DNA compared to cellular DNA may be due to a selective preference for herpesvirus DNA or the higher metabolic rate of viral DNA in infected cells. nih.gov
Anticancer and Cytostatic Activities
In addition to their antiviral properties, 5H-Benz[g]indolo[2,3-b]quinoxaline derivatives and related compounds have demonstrated significant anticancer and cytostatic activities against a variety of human cancer cell lines. nih.govresearchgate.netnih.govsrce.hrnih.gov
Research has shown that various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines exhibit appreciable anticancer activity. For instance, compounds designated as 5b, 5d, 5g, and 5l have shown notable effects across a panel of 59 human tumor cell lines. srce.hrresearchgate.netsrce.hr The cytostatic activity of these compounds has been evaluated against human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 leukemia cells. srce.hrresearchgate.net
A series of new 5H-indolo[2,3-b]quinoline derivatives with methoxy (B1213986) and methyl groups at the C-2 and C-9 positions have shown cytotoxic activity in vitro against several human cancer cell lines, with ID50 values ranging from 0.6 to 1.4 microM. nih.gov
Furthermore, novel 5H-indolo[2,3-b]quinoline O-aminoglycosides have demonstrated anti-proliferative activity in vitro against a range of cancer cell lines including human lung adenocarcinoma (A549), breast cancer (MCF-7), melanoma (Hs294T), promyelocytic leukemia (HL-60), uterine sarcoma (MES-SA), and colon cancer (LoVo). researchgate.net The cytotoxicity of these compounds was found to be comparable to that observed in normal mouse fibroblast cells (BALB/3T3). researchgate.net
A prominent mechanism underlying the anticancer activity of these compounds is the inhibition of DNA topoisomerase II. nih.govnih.gov These enzymes are crucial for managing the topological state of DNA during replication and transcription. By inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in cancer cells. The most active indolo[2,3-b]quinolines, which showed the highest DNA binding constants, also displayed the most significant cytotoxic activity. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/ID50) | Proposed Mechanism | Reference |
| 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines (5b, 5d, 5g, 5l) | Various human tumor cells | Appreciable anticancer activity | Not specified | srce.hrresearchgate.netsrce.hr |
| 5H-indolo[2,3-b]quinoline derivatives (with C-2 and C-9 methoxy/methyl groups) | Various human cancer cell lines | 0.6 - 1.4 µM | DNA topoisomerase II inhibition | nih.gov |
| 5H-indolo[2,3-b]quinoline O-aminoglycosides | A549, MCF-7, Hs294T, HL-60, MES-SA, LoVo | Comparable to DIMIQ | Not specified | researchgate.net |
| 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2) | AsPC-1 (pancreatic) | 336.5 nM | DNA intercalation, Topoisomerase II inhibition | nih.govresearchgate.net |
| 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2) | BxPC-3 (pancreatic) | 347.5 nM | DNA intercalation, Topoisomerase II inhibition | nih.govresearchgate.net |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (liver) | 3.3 µg/mL | Apoptosis induction | mdpi.com |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (colon) | 23 µg/mL | Apoptosis induction | mdpi.com |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (breast) | 3.1 µg/mL | Apoptosis induction | mdpi.com |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (lung) | 9.96 µg/mL | Apoptosis induction | mdpi.com |
DNA Interaction Mechanisms and Consequences
Antimicrobial and Antitubercular Properties of this compound Compounds
The emergence of multidrug-resistant microbial strains has created a pressing need for the development of novel antimicrobial agents. In this context, derivatives of this compound have been investigated for their potential as antimicrobial and antitubercular agents, demonstrating a range of activities against various pathogens.
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Derivatives of the parent quinoxaline structure have shown notable antibacterial activity. For instance, certain C-2 amine-substituted quinoxaline analogues exhibited good to moderate inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, compound 5p in one study was identified as a potent broad-spectrum antibacterial agent, effective against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and the Gram-negative bacterium Escherichia coli. nih.gov Further research into other quinoxaline derivatives revealed that compounds 4, 5a, 5c, 5d, 5e, 7a, and 7c were highly active against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Some of these, namely 5c, 5d, 7a, 7c, and 7e, showed particular potency against E. coli. nih.govmdpi.com In contrast, some derivatives of the new ring system indolo[1,2-c]benzo nih.govnih.govnih.govtriazine were found to be potent and selective inhibitors of Streptococcus and Staphylococcus species. nih.gov Compounds 5b, 5c, and 5g from this class were reported to be up to 80 times more potent than the standard drug streptomycin (B1217042) against these Gram-positive bacteria. nih.gov
The antibacterial potential of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives has also been explored, with some compounds showing significant activity. researchgate.net The antimicrobial efficacy of quinoxalines is thought to stem from their ability to prevent DNA-directed RNA synthesis by binding to the CpG site on DNA. researchgate.net
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 5p | S. aureus | 4-16 | nih.gov |
| 5p | B. subtilis | 8-32 | nih.gov |
| 5p | MRSA | 8-32 | nih.gov |
| 5p | E. coli | 4-32 | nih.gov |
| 4, 5a, 5c, 5d, 5e, 7a, 7c | Gram-positive & Gram-negative | Highly Active | nih.govmdpi.com |
| 5c, 5d, 7a, 7c, 7e | E. coli | Specifically Highly Active | nih.govmdpi.com |
Antifungal Efficacy
The antifungal properties of quinoxaline derivatives have also been a subject of investigation. In one study, compounds 4, 6, and 7a demonstrated moderate activity against Aspergillus niger and Candida albicans. nih.gov Conversely, compounds 5a, 5b, 5c, 5d, and 5e showed no activity against A. niger. nih.gov Another study found that symmetrically disubstituted quinoxalines displayed significant antibacterial activity, while compounds 6a, 6b, and a pentacyclic compound 10 showed considerable antifungal activity. nih.gov Specifically, compounds 3f and 6b exhibited a broad antimicrobial spectrum against most of the tested strains. nih.gov
Furthermore, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and showed high efficacy against Candida glabrata and Candida parapsilosis. nih.gov Derivatives of the indolo[1,2-c]benzo nih.govnih.govnih.govtriazine system also exhibited antifungal potential, with compounds 5a and 5d inhibiting some of the tested fungi. nih.gov
Antimycobacterial Activity, including Drug-Resistant Strains
Research has highlighted the potential of indolo[2,3-b]quinoxaline derivatives as antimycobacterial agents. Amine derivatives of 6H-indolo[2,3-b]quinoxaline were evaluated for their antimycobacterial activity and showed a moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv. researchgate.net Furthermore, novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of indolo[2,3-b]quinoxalines, have been synthesized and evaluated for their antitubercular activity, including against extensively drug-resistant strains. These compounds demonstrated a reasonable bacteriostatic effect against Mycobacterium tuberculosis H37Rv. mdpi.com
Molecular Docking for Antimycobacterial Activity Mechanisms
To understand the mechanism of their antimycobacterial action, molecular docking studies have been employed. For 6H-indolo[2,3-b]quinoxaline amine derivatives, a plausible mechanism of antibacterial action was elucidated through molecular docking. researchgate.net These computational studies help in understanding the binding interactions between the compounds and their potential molecular targets within the mycobacterium, providing a basis for their observed bacteriostatic effect. researchgate.net
Other Emerging Biological Activities
Beyond their antimicrobial properties, derivatives of this compound are being explored for other therapeutic applications.
Antidiabetic Potential
Indolo[2,3-b]quinoxaline derivatives have been identified as having potential antidiabetic properties. mdpi.com Further research into quinoxaline compounds has led to the design and synthesis of new derivatives that act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are known to have a potent antidiabetic effect. nih.gov These studies aim to create new candidates for managing diabetes by leveraging the structural features of the quinoxaline nucleus. nih.gov
Relevance in Neurodegenerative Disease Research
The intricate pathogenesis of neurodegenerative conditions, such as Alzheimer's disease, has propelled the scientific community to explore novel therapeutic strategies. One such promising avenue is the development of multitarget-directed ligands (MTDLs), molecules designed to interact with multiple biological targets implicated in the disease cascade. Within this framework, derivatives of the this compound scaffold have emerged as significant candidates for the treatment of neurodegenerative diseases. researchgate.netresearchgate.net Research has particularly focused on their potential as multi-functional agents targeting key aspects of Alzheimer's disease pathology. researchgate.netnih.gov
A series of indolo[2,3-b]quinoxaline derivatives has been synthesized and evaluated for their potential to combat Alzheimer's disease. nih.gov These compounds were specifically investigated for their ability to inhibit cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and to prevent the aggregation of amyloid-beta (Aβ) peptides, two central hallmarks of Alzheimer's disease. nih.gov
The in vitro studies revealed that the synthesized compounds demonstrated a range of moderate to good inhibitory activity against cholinesterases. nih.gov Among the tested molecules, one derivative, 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (referred to as compound 9f), was identified as a particularly potent and selective inhibitor of BuChE. nih.gov Its inhibitory activity against BuChE was found to be twice that of donepezil, a commercially available drug used for Alzheimer's treatment. nih.gov
Furthermore, compound 9f also showed a significant ability to inhibit the self-induced aggregation of Aβ₁₋₄₂ peptides. researchgate.netnih.gov This dual functionality—acting as both a potent BuChE inhibitor and an Aβ aggregation inhibitor—highlights the potential of the indoloquinoxaline scaffold in the design of effective MTDLs for Alzheimer's disease. nih.gov Molecular docking studies have further supported these findings, indicating significant interactions between compound 9f and the binding sites of both cholinesterases and Aβ₁₋₄₂. researchgate.netnih.gov The collective results position these derivatives as promising leads in the ongoing search for novel anti-Alzheimer's drugs. nih.gov
Table 1: Inhibitory Activities of Selected Indolo[2,3-b]quinoxaline Derivatives
| Compound | Target | Activity | Findings | Source |
| 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f) | Butyrylcholinesterase (BuChE) | IC₅₀ = 0.96 µM | 2-fold higher activity than Donepezil (IC₅₀ = 1.87 µM). nih.gov | nih.gov |
| 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f) | Aβ₁₋₄₂ Aggregation | 51.24% inhibition at 50 μM | Possesses self-induced Aβ₁₋₄₂ aggregation inhibitory activity. researchgate.netnih.gov | researchgate.netnih.gov |
Spectroscopic and Electrochemical Characterization in Academic Research
Advanced Spectroscopic Techniques for Electronic Structure and Photophysical Properties
Spectroscopic analysis offers a window into the excited-state dynamics and optical properties of these complex heterocyclic systems.
The electronic absorption spectra of 5H-Benz[g]indolo[2,3-b]quinoxaline derivatives are characterized by distinct bands corresponding to various electronic transitions. The core structure, a fusion of indole (B1671886) and quinoxaline (B1680401) moieties, creates a donor-acceptor (D-A) framework. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon where electron density moves from the electron-rich indole part to the electron-deficient quinoxaline part.
Research has shown that derivatives of the indolo[2,3-b]quinoxaline skeleton can exhibit ICT transitions in the visible region, specifically between 501 and 561 nm. researchgate.net These transitions are highly sensitive to the chemical environment. For instance, the UV-Vis absorption spectra of a benzo[g]indolo[2,3-b]quinoxaline derivative show pronounced responses to changes in pH, a property known as halochromism. rsc.org The extent of protonation and the nature of the counter-ion can tune the absorption across the visible spectrum and into the near-infrared region. rsc.org This sensitivity underscores the dynamic nature of the electronic structure in these molecules. In push-pull structured indolizino[5,6-b]quinoxaline derivatives, the ICT character is also prominent. nih.gov
Table 1: UV-Visible Absorption Data for Indolo[2,3-b]quinoxaline Derivatives
| Compound Type | Absorption Maxima (λmax) | Key Transition Type | Reference |
|---|---|---|---|
| Indolo[2,3-b]quinoxaline derivatives | 501–561 nm | Intramolecular Charge Transfer (ICT) | researchgate.net |
| Star-like indolo[2,3-b]quinoxaline-TPE isomer (Tetra-8-IQ) | Red-shifted vs. isomer | π-π* and ICT | rsc.org |
Following electronic excitation, this compound derivatives often exhibit strong fluorescence. The emission properties, including the wavelength and quantum yield, are heavily influenced by the molecular structure and the surrounding medium. Studies on 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline derivatives show they emit light in the range of 580–648 nm in solution and can be red-shifted to 672–700 nm in solid films. researchgate.net
The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, can be quite high for related quinoxaline systems. For example, certain 1H-pyrazolo[3,4-b]quinoxaline derivatives display quantum yields approaching unity in moderately polar solvents. This high efficiency is critical for applications in light-emitting devices. The emission color can be tuned from blue to red by modifying the donor and acceptor units within the molecular structure. researchgate.net
A fascinating photophysical phenomenon observed in some derivatives is Aggregation-Induced Emission (AIE). researchgate.net Unlike typical fluorescent dyes that suffer from quenching in the aggregated or solid state, AIE-active molecules become more emissive. This property is attributed to the restriction of intramolecular vibrations and rotations in the aggregated state, which closes non-radiative decay pathways and enhances the radiative emission.
Star-like conjugated isomers featuring a tetraphenylethylene (B103901) (TPE) core and indolo[2,3-b]quinoxaline arms have been synthesized and shown to possess AIE characteristics. rsc.org Similarly, certain pyridopyrazino[2,3-b]indole dyes, which share a related structural motif, also exhibit AIE. researchgate.net This property is highly valuable for the development of solid-state lighting, organic light-emitting diodes (OLEDs), and fluorescent sensors.
Thermally Activated Delayed Fluorescence (TADF) is another advanced emission mechanism that allows for harvesting both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency in OLEDs. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the T1 to the S1 state via thermal energy.
While research on the parent this compound is specific, the broader quinoxaline family has been a fertile ground for developing TADF emitters. Functionalization of a quinoxaline core with carbazole (B46965) donors and cyano acceptors has led to efficient orange and red TADF emitters. rsc.org Furthermore, derivatives of benzodioxinoquinoxaline have been shown to exhibit green solid-state-enhanced TADF (SSE-TADF), highlighting the potential of the quinoxaline scaffold in designing next-generation OLED materials. nih.gov
The photophysical properties of donor-acceptor type molecules like this compound are often highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism, results from the differential stabilization of the ground and excited states by solvent molecules.
For many quinoxaline-based dyes, an increase in solvent polarity leads to a red shift in both the absorption and emission spectra. researchgate.net This is indicative of a more polar excited state, consistent with an ICT process. The fluorescence quantum yield can also be significantly affected; for some 1H-pyrazolo[3,4-b]quinoxaline derivatives, the quantum yield first increases from non-polar to moderately polar solvents before decreasing slightly in highly polar solvents. This complex behavior highlights the intricate interplay between the solute molecule and its solvent cage, which can influence both radiative and non-radiative decay rates.
Electrochemical Characterization for Redox Properties and Energy Levels
Electrochemical techniques, primarily cyclic voltammetry (CV), are used to determine the redox potentials and frontier molecular orbital (HOMO and LUMO) energy levels of this compound derivatives. This information is vital for designing materials for electronic devices and redox flow batteries.
The indolo[2,3-b]quinoxaline scaffold has been identified as a promising anolyte material for nonaqueous redox flow batteries due to its low reduction potential and high stability. nih.govosti.gov For example, a derivative, 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, exhibits a low reduction potential of -2.01 V (vs Fc/Fc+). nih.gov
CV studies allow for the estimation of HOMO and LUMO energy levels. For a series of 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline derivatives, the HOMO levels were found to be in the range of -5.18 to -5.35 eV, while the LUMO levels were between -3.06 and -3.17 eV. researchgate.net Other indoloquinoxaline derivatives have been shown to possess low-lying LUMO levels ranging from -3.29 to -3.43 eV. researchgate.net These energy levels are crucial as they determine the efficiency of charge injection and transport in organic electronic devices.
Table 2: Electrochemical Data for Indolo[2,3-b]quinoxaline Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | E1/2 (V vs Fc/Fc+) | Application Context | Reference |
|---|---|---|---|---|---|
| 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline derivatives | -5.18 to -5.35 | -3.06 to -3.17 | N/A | Fluorescent Materials | researchgate.net |
| 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | N/A | N/A | -2.01 | Redox Flow Battery Anolyte | nih.gov |
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of this compound derivatives. researchgate.netrsc.org This method helps in determining the oxidation and reduction potentials, providing insights into the electron-donating or electron-accepting nature of the molecules.
In a study focused on developing anolytes for nonaqueous redox flow batteries, a series of indolo[2,3-b]quinoxaline derivatives were synthesized and their reduction potentials were measured. nih.gov The introduction of different substituent groups was found to significantly influence the electrochemical potentials. For instance, the incorporation of electron-donating tert-butyl groups resulted in a negative shift of the reduction potential, making the compound easier to reduce. nih.gov Conversely, electron-withdrawing ammonium (B1175870) groups caused a positive shift in the reduction potential. nih.gov
The stability of these compounds during electrochemical cycling is also a critical factor. For example, a derivative featuring both tert-butyl and glycol ether side chains, specifically 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h), demonstrated not only a low reduction potential but also high stability over numerous cycles. nih.gov Research has shown that substitution at the 2 and 3 positions of the quinoxaline core can significantly decrease the rate of capacity fade during cycling. nih.gov
Table 1: Reduction Potentials of Selected Indolo[2,3-b]quinoxaline Derivatives
| Compound | Substituent Groups | Reduction Potential (E₁/₂ vs Fc/Fc⁺) |
|---|---|---|
| 5b | Tetramethylammonium groups | -1.94 V |
| 5f | 9-tert-butyl | -1.99 V |
| 5g | 2- and 3-tert-butyl | -2.01 V |
| 5h | 2- and 3-tert-butyl, 6-(2-methoxyethyl) | -2.01 V |
| 5i | 2- and 3-tert-butyl, glycol ether side chains | -2.01 V |
Data sourced from a study on anolytes for nonaqueous redox flow batteries. nih.gov
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO energy levels are fundamental electronic parameters that determine the optoelectronic properties of a material, including its charge injection and transport capabilities. These are often determined from cyclic voltammetry data and supported by theoretical calculations like Density Functional Theory (DFT). researchgate.netrsc.org
For derivatives of 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline, the LUMO levels were found to be relatively low, in the range of -3.29 to -3.43 eV. researchgate.net In another study on related indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, the HOMO levels were reported to be between -6.51 and -6.84 eV, with LUMO levels ranging from –3.00 to –3.30 eV. scilit.comresearchgate.net These low-lying LUMO levels are comparable to those of well-known n-type materials, suggesting their potential for use in organic electronics. scilit.comresearchgate.net The donor-acceptor architecture within these molecules can be further understood and rationalized using DFT calculations. researchgate.net
Table 2: HOMO and LUMO Energy Levels of this compound Derivatives
| Derivative Class | HOMO Energy Level Range (eV) | LUMO Energy Level Range (eV) |
|---|---|---|
| 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline derivatives | Not specified | -3.29 to -3.43 |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives | -6.51 to -6.84 | -3.00 to -3.30 |
Data compiled from studies on various derivatives. researchgate.netscilit.comresearchgate.net
Thermal Studies Related to Material Performance and Stability
The thermal stability of a material is a critical parameter for its practical application in electronic devices, which often operate at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to evaluate this property. researchgate.net
Studies on various derivatives of the indolo[2,3-b]quinoxaline core have consistently demonstrated good to high thermal stability. researchgate.netrsc.orgnih.gov For a series of 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline derivatives, TGA showed that significant weight loss only began at high temperatures. The temperatures for 5% and 10% weight loss were recorded in the ranges of 260–330°C and 340–370°C, respectively. researchgate.net This indicates that the compounds are stable under ambient conditions and can withstand the temperatures required for device fabrication and operation. researchgate.net The excellent thermal stability is considered a key advantage for their potential use in optoelectronic applications. rsc.orgnih.gov
Table 3: Thermal Decomposition Temperatures for 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline Derivatives
| Weight Loss | Temperature Range |
|---|---|
| 5% | 260–330°C |
| 10% | 340–370°C |
Data from TGA studies. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline |
| 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline |
| 6H-Indolo[2,3-b]quinoxaline |
| Quinoxaline |
| tert-butyl |
Theoretical and Computational Chemistry Studies of 5h Benz G Indolo 2,3 B Quinoxaline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a important method for studying the electronic structure of indolo[2,3-b]quinoxaline derivatives. By modeling the electron density, DFT can accurately predict molecular geometries, electronic properties, and spectroscopic behavior, offering a theoretical foundation to understand experimental observations. For derivatives of the 6H-indolo[2,3-b]quinoxaline core, DFT and its time-dependent extension (TD-DFT) have been used to rationalize their donor-acceptor architectures and resulting optoelectronic properties. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic characteristics of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and its potential for use in electronic devices.
DFT calculations have been extensively used to determine these energy levels for various derivatives of the indoloquinoxaline skeleton. For a series of 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline derivatives, the ionization potentials (related to HOMO levels) were found to be in the range of 5.11–5.60 eV, which is comparable to commonly used hole-transporting materials. researchgate.net The optical energy band gap for these compounds was calculated to be in the range of 2.53–2.58 eV. researchgate.net
In another study on indolo[2,3-b]naphtho[2,3–f]quinoxaline derivatives, DFT calculations placed the HOMO energy levels between -6.51 and -6.84 eV and the LUMO levels between –3.00 and –3.30 eV. researchgate.net The low-lying LUMO levels are a desirable characteristic for n-type semiconductor materials in organic electronics. researchgate.net Similarly, for a series of 6H-indolo[2,3-b]quinoxaline amine derivatives, DFT calculations helped rationalize the experimentally observed electrochemical band gaps, which ranged from 1.56 to 2.21 eV, identifying them as potential ambipolar materials. rsc.org
| Derivative Series | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Electrochemical/Optical Band Gap (eV) | Potential Application |
|---|---|---|---|---|
| 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline Derivatives | -5.11 to -5.60 | -2.77 to -2.93 | 2.53 to 2.58 | Hole Transporters |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives | -6.51 to -6.84 | -3.00 to -3.30 | Not Specified | n-Type Materials |
| 6H-indolo[2,3-b]quinoxaline Amine Derivatives | Comparable to ambipolar materials | Comparable to ambipolar materials | 1.56 to 2.21 | Ambipolar Materials |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the photophysical properties of molecules, such as their UV-visible absorption and fluorescence emission spectra. These calculations can provide insights into the nature of electronic transitions.
For several series of indoloquinoxaline derivatives, TD-DFT has been successfully employed to support experimental findings. rsc.orgresearchgate.net Studies on 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline and its derivatives involved comprehensive photophysical studies using UV-Visible and fluorescence spectroscopy, with the results being rationalized by computational analysis. researchgate.net In the case of 6H-indolo[2,3-b]quinoxaline amine derivatives, the observed emission wavelengths, ranging from 491 to 600 nm, were influenced by the nature of the peripheral amine groups, a phenomenon that can be explored and explained with TD-DFT calculations. rsc.org These theoretical spectra help to assign the electronic transitions observed experimentally, such as π-π* and n-π* transitions, and to understand how structural modifications tune the optical properties.
Many indoloquinoxaline derivatives are designed with a donor-acceptor (D-A) architecture, where an electron-donating group is attached to the electron-accepting indoloquinoxaline core. This structure facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.
Computational studies are instrumental in visualizing and quantifying this charge transfer. DFT calculations can map the electron density distribution in the ground state (HOMO) and the first excited state (LUMO). In D-A systems, the HOMO is typically localized on the donor moiety, while the LUMO is centered on the acceptor moiety. This spatial separation confirms the charge-transfer character of the electronic transition. Studies on various indolo[2,3-b]quinoxaline derivatives have confirmed their D-A nature and the presence of ICT transitions, which are responsible for their characteristic absorption and emission properties. rsc.orgresearchgate.netresearchgate.net For example, a series of indolo[2,3-b]quinoxaline derivatives exhibited ICT transitions in the range of 501–561 nm. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR study was conducted on a series of 6H-indolo[2,3-b]quinoxaline derivatives to model their cytotoxic activity against a human leukemia (HL-60) cell line. researchgate.net The goal of such studies is to identify the key molecular features (descriptors) that govern the compound's potency, thereby guiding the design of new, more effective drug candidates. tandfonline.com The analysis for the 6H-indolo[2,3-b]quinoxaline derivatives revealed a predictive model suggesting that cytotoxic potency could be enhanced by incorporating specific structural features. researchgate.net The derived QSAR model indicated that candidate structures with increased cytotoxic potential should include cyclic substituents or substituents that possess primary carbon atoms. researchgate.net This provides a clear, rational basis for future synthetic efforts in developing anticancer agents based on this scaffold.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a target), which is typically a protein or a nucleic acid like DNA. This method is crucial in drug discovery for understanding and predicting how a potential drug molecule interacts with its biological target at the atomic level.
For 6H-indolo[2,3-b]quinoxaline derivatives, which are known to exert their pharmacological effects primarily through DNA intercalation, molecular docking is a key tool. nih.gov The planar structure of the indoloquinoxaline core is well-suited for inserting between the base pairs of the DNA helix. nih.gov Docking simulations can help visualize this intercalation and predict the binding affinity and specificity. Studies have shown that the type and orientation of side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus are critical for the stability of the DNA-ligand complex and can influence its preference for certain DNA sequences, such as GC-rich regions. nih.gov
Furthermore, molecular docking has been used to elucidate the plausible mechanism of action for other biological activities. In a study on the antimycobacterial effects of 6H-indolo[2,3-b]quinoxaline amine derivatives, molecular docking was employed to propose a mechanism for their activity against Mycobacterium tuberculosis. researchgate.net Similarly, docking studies have been used to rationalize the binding poses of related indoloquinoline derivatives with G-quadruplex DNA structures, which are novel targets in cancer therapy. nih.gov
Potential Applications of 5h Benz G Indolo 2,3 B Quinoxaline in Advanced Materials Science
Organic Optoelectronic Devices
The inherent electronic properties of 5H-Benz[g]indolo[2,3-b]quinoxaline and its derivatives make them prime candidates for use in organic optoelectronic devices. These devices, built from carbon-based materials, offer advantages like flexibility, transparency, and lower manufacturing costs compared to their inorganic counterparts.
n-Type Semiconducting Materials
In the realm of organic electronics, materials are classified as either p-type (hole-transporting) or n-type (electron-transporting). While a plethora of p-type materials exist, the development of stable and efficient n-type semiconductors remains a critical challenge. This compound derivatives have emerged as promising n-type materials. researchgate.net The quinoxaline (B1680401) unit is inherently electron-deficient, facilitating the transport of electrons. This property is crucial for the fabrication of efficient organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells, which require both p-type and n-type components to function effectively.
Research has focused on modifying the core structure of this compound to fine-tune its electron-accepting capabilities. For instance, the introduction of electron-withdrawing groups, such as cyano or dione (B5365651) moieties, can enhance the n-type characteristics of these materials. researchgate.netrsc.org A series of novel donor-acceptor compounds based on indolo[2,3-b]naphtho[2,3-f]quinoxaline have been synthesized and studied for their potential as n-type materials in organic electronics. researchgate.net These studies involve a comprehensive investigation of their absorption, emission, electrochemical, and thermal properties, often supplemented by theoretical calculations to understand their electronic structure. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily reliant on the properties of the materials used in its emissive layer. Derivatives of this compound have shown significant promise as emissive materials in OLEDs. Their rigid and planar structure can lead to high photoluminescence quantum yields, a key parameter for efficient light emission.
For example, a novel electroluminescent material, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), has been demonstrated as a multifunctional material in OLEDs, serving as an effective emitting and electron-transporting layer. rsc.org OLEDs using CPQ as both the emissive and electron-transporting layer have exhibited bright bluish-green light emission with high luminous efficiency. rsc.org Furthermore, by pairing these quinoxaline-based materials with different hole-transporting materials, researchers have successfully tuned the emission color of OLEDs, achieving a spectrum from bluish-green to reddish-orange. rsc.org This tunability is a significant advantage for creating full-color displays.
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
The quest for renewable energy sources has spurred intensive research into organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). In both technologies, the efficient generation and separation of charge carriers are paramount. The electron-accepting nature of the this compound core makes it a suitable component in the active layer of these solar cells.
In DSSCs, organic dyes are used to absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO2). A new class of organic dyes based on the 6H-indolo[2,3-b]quinoxaline scaffold has been synthesized and successfully employed as photosensitizers in DSSCs. researchgate.net By incorporating different electron-rich π-conjugated linkers, such as oligothiophene, the light-harvesting properties of these dyes can be enhanced. researchgate.net One such dye, when used in a DSSC, achieved a power conversion efficiency of 7.62%, demonstrating the potential of this class of materials. researchgate.net The intrinsic charge transfer properties and synthetic flexibility of indoloquinoxaline derivatives are key to their promising performance in this application. researchgate.net
Fluorescent Probes and Chemosensors
The fluorescence of this compound derivatives can be highly sensitive to their chemical environment. This property makes them excellent candidates for the development of fluorescent probes and chemosensors, which can detect the presence of specific ions or molecules. The basic nitrogen atoms within the quinoxaline structure can interact with acidic species, leading to changes in the compound's absorption and emission spectra. researchgate.net
A notable example is a derivative of benzo[g]indolo[2,3-b]quinoxaline that exhibits halochromism, meaning its color changes in response to variations in pH. rsc.org This compound displays significant changes in its UV-Vis absorption spectrum upon protonation. rsc.org This colorimetric response has been utilized for the detection of acid vapors through the use of thin films. rsc.org The ability to control the absorption over the entire visible spectrum and into the near-infrared through a protonation-induced assembly mechanism highlights the sophisticated sensing capabilities of these materials. rsc.org
Photoinitiators in Polymerization
Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction. This process, known as photopolymerization, is widely used in various industrial applications, including coatings, adhesives, and 3D printing. Quinoxaline derivatives have been investigated as photoinitiators for free radical polymerization. mdpi.com
Derivatives such as 6H-indolo[2,3-b]quinoxaline have been tested as visible light photoinitiators, particularly for dental materials. mdpi.com In combination with co-initiators, these dyes can effectively initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.commdpi.com The efficiency of these photoinitiating systems is comparable to that of commercially available photoinitiators, demonstrating their practical potential. mdpi.com The rigid structure of the indoloquinoxaline core is advantageous as it can prevent non-radiative decay pathways, leading to a more efficient generation of the initiating radicals. mdpi.com
Electrochromic Devices
Electrochromic devices are materials that can change their optical properties, such as color and transparency, in response to an applied electrical potential. This technology is being developed for applications like smart windows, anti-glare mirrors, and electronic paper. The ability of this compound derivatives to undergo reversible redox reactions, coupled with changes in their absorption spectra, makes them suitable for use in electrochromic devices. While direct research on this compound for this specific application is still emerging, the broader class of quinoxaline-based materials has shown promise. The stable radical ions that can be formed from these extended π-systems are a key requirement for durable and efficient electrochromic switching.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of the indolo[2,3-b]quinoxaline scaffold has traditionally relied on the condensation of ortho-diamines with dicarbonyl compounds like isatins. nih.govbas.bgresearchgate.net While effective, these methods often require harsh conditions. nih.gov Future research is increasingly focused on developing more efficient, versatile, and environmentally benign synthetic strategies.
Key future research avenues include:
Catalyst Innovation: The development and application of novel catalysts are paramount. This includes exploring transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Sonogashira-Hagihara reactions, which allow for the construction of complex derivatives. scilit.comjomardpublishing.comresearchgate.net A recent review highlights the importance of these methods in publications from the last decade. researchgate.net
Green Chemistry Approaches: Emphasis on sustainable methodologies is growing. The use of recyclable catalysts like β-cyclodextrin in aqueous media represents a significant step towards eco-friendly synthesis. mdpi.com Further exploration of one-pot syntheses, microwave-assisted reactions, and the use of greener solvents will be crucial. nih.gov
Novel Reaction Pathways: Researchers are investigating entirely new routes, such as intramolecular oxidative cyclodehydrogenation and rhodium-catalyzed formal [3+3] cycloadditions, to access unique derivatives that are not achievable through traditional condensation. researchgate.netresearchgate.net These methods provide access to a wider range of structural diversity.
| Synthetic Strategy | Key Features | Representative Catalyst/Reagent | Reference |
| Condensation Reaction | Traditional and widely used method. | Acetic Acid, Hydrochloric Acid | nih.govresearchgate.net |
| Sonogashira-Hagihara Coupling | C-C bond formation, one-pot approach. | Pd(PPh3)4 | scilit.comjomardpublishing.com |
| Ullmann Condensation | C-N bond formation. | Copper Iodide (CuI) | scilit.comjomardpublishing.com |
| Buchwald-Hartwig Cross-Coupling | Followed by intramolecular cyclization. | Palladium-based catalysts | researchgate.net |
| Supramolecular Catalysis | Green, mild, and uses a reusable catalyst. | β-cyclodextrin in water | mdpi.com |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Derivatives of indoloquinoxaline have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and antimycobacterial properties. researchgate.netresearchgate.net A primary future goal is to move beyond preliminary screening to a profound understanding of their mechanisms of action at the molecular level.
Future research will likely focus on:
Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors, nucleic acids) is critical. Many derivatives are known to act as DNA intercalating agents, and future studies will aim to characterize these interactions with greater precision. bas.bgnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications influence biological activity is needed. This will enable the design of more potent and selective compounds. For instance, the addition of a benzene (B151609) ring was found to significantly alter antiviral activity and DNA binding affinity. nih.gov
Mechanism of Action in Disease Models: Research should focus on elucidating how these compounds affect cellular pathways in relevant disease models. For example, some derivatives are being investigated as potential multi-functional agents for Alzheimer's disease. researchgate.net Molecular docking studies have already been employed to propose mechanisms for antimycobacterial activity, a trend that is expected to continue and become more sophisticated. researchgate.net
Rational Design and Synthesis for Enhanced Performance in Advanced Materials
The inherent electronic properties of the 5H-Benz[g]indolo[2,3-b]quinoxaline core make it an attractive candidate for advanced materials, particularly in optoelectronics and energy storage. researchgate.netresearchgate.net Rational design guided by a deep understanding of structure-property relationships will be key to unlocking their full potential.
Key areas for future development include:
Organic Electronics: These compounds have been used as fluorescent materials and n-type materials in optoelectronic devices. researchgate.net Future work will involve the rational design of derivatives with tailored photophysical and electrochemical properties, such as specific emission wavelengths and optimized HOMO/LUMO energy levels for use in Organic Light-Emitting Diodes (OLEDs) and sensors. researchgate.netresearchgate.net
Energy Storage: A significant recent development is the use of the indolo[2,3-b]quinoxaline scaffold as a highly stable, low-reduction potential anolyte for nonaqueous redox flow batteries (NARFBs). nih.govnih.gov Future research will focus on designing derivatives with even lower reduction potentials, higher solubility, and greater long-term stability. nih.gov This involves strategic placement of functional groups, such as tert-butyl and methoxyethyl groups, to tune the electrochemical properties. nih.govnih.gov
Computational-Guided Design: The use of computational tools like Density Functional Theory (DFT) is already integral to understanding the electronic structure. researchgate.netnih.gov Future efforts will see a tighter integration of computational prediction and experimental synthesis to accelerate the discovery of materials with desired properties.
| Application Area | Key Property to Optimize | Design Strategy | Reference |
| Optoelectronics (OLEDs) | Emission Wavelength, Quantum Yield | Modifying donor-acceptor architecture | researchgate.net |
| Redox Flow Batteries | Reduction Potential, Solubility, Stability | Expanding π-system, adding solubilizing groups | nih.govnih.gov |
| Sensors | Halochromism (Color change with pH) | Protonation-induced assembly | rsc.org |
Development of Multifunctional this compound-Based Systems
A compelling future direction is the creation of single molecular systems that possess multiple, synergistic functions. The versatile indoloquinoxaline scaffold is an ideal platform for this endeavor.
Prospective multifunctional systems include:
Theranostics: Combining therapeutic and diagnostic capabilities. For example, a derivative could be designed to be both a fluorescent imaging agent for cancer cells and a cytotoxic drug, a concept already explored in related quinoxaline (B1680401) systems. nih.gov
Chemosensors: Leveraging the halochromic properties observed in some derivatives, which exhibit pronounced color changes in response to acidity. rsc.orgresearchgate.net This could lead to the development of highly sensitive colorimetric sensors for detecting acid vapors or changes in pH. rsc.org
Bio-integrated Electronics: Developing materials that can interface with biological systems, potentially combining the electronic properties of the core with biocompatible functional groups for applications in biosensing or neuro-engineering.
Integration of Advanced Computational Models for Predictive Research and Design
The role of computational chemistry is transitioning from explanatory to predictive. For this compound research, this means a greater reliance on in silico methods to guide experimental work, saving time and resources.
Future computational approaches will involve:
Predictive Modeling: Using machine learning and artificial intelligence to build models that can predict the properties (e.g., biological activity, electronic properties) of new, unsynthesized derivatives based on their molecular structure.
Mechanism Simulation: Employing advanced molecular dynamics simulations to visualize and understand the dynamic interactions of these molecules with biological targets like DNA or enzymes, providing a deeper insight than static docking models. researchgate.net
Virtual Screening: Conducting large-scale virtual screening of computationally generated libraries of indoloquinoxaline derivatives to identify promising candidates for specific applications, whether for medicinal chemistry or materials science, prior to their synthesis. Quantitative Structure-Activity Relationship (QSAR) studies are an early example of this approach. scilit.com
By pursuing these future research directions, the scientific community can continue to expand the horizons of this compound chemistry, leading to the development of novel solutions for medicine, materials science, and beyond.
Q & A
Q. What are effective synthetic routes for 5H-Benz[g]indolo[2,3-b]quinoxaline derivatives?
The most common methods involve transition-metal-catalyzed cross-coupling and intramolecular cyclization . For example, palladium-catalyzed Suzuki coupling of 2,3-dibromoquinoxaline with aryl boronic acids, followed by annulation with amines, yields indoloquinoxalines in two steps . One-pot Pd-catalyzed C–N coupling and C–H activation can also produce derivatives, though substrate scope may be limited . For heterocyclic diversity, ultrasound-assisted multicomponent reactions (e.g., combining N-(2-aminophenyl)indole, isatin, and alcohols) under Amberlyst-15 catalysis offer solvent-free, high-yield routes .
Q. What characterization techniques are critical for confirming the structure of indoloquinoxaline derivatives?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity .
- Mass spectrometry (LC-MS) for molecular weight confirmation .
- X-ray crystallography to resolve π-stacking interactions in solid-state structures .
- UV-Vis and fluorescence spectroscopy to assess electronic transitions and aggregation behavior .
Q. Which electrochemical properties make indoloquinoxalines suitable for energy storage applications?
Derivatives exhibit low reduction potentials (e.g., −1.58 V vs. Fc/Fc⁺) and high stability, making them viable anolytes for nonaqueous redox flow batteries. Cyclic voltammetry (CV) confirms reversible redox behavior, while density functional theory (DFT) calculations correlate substituents with HOMO/LUMO levels .
Q. How do indoloquinoxalines interact with DNA in pharmacological studies?
Fluorescence titration and hypochromic shifts in UV-Vis spectra quantify DNA binding constants (e.g., ). Planar chromophores intercalate between base pairs, as shown by electric linear dichroism (ELD) and competitive ethidium bromide displacement assays . Substituents like dimethylaminoethyl side chains enhance affinity but may introduce steric hindrance .
Advanced Research Questions
Q. How can researchers optimize synthesis for indoloquinoxalines with diverse substituents?
A two-step Pd-catalyzed approach combines Suzuki coupling (to introduce aryl groups) with annulation using amines. For electron-deficient substituents, microwave-assisted Buchwald–Hartwig cross-coupling improves reaction efficiency . To expand substrate scope, employ direct C–H functionalization with directing groups (e.g., pyridinyl) for regioselective substitution .
Q. How to resolve discrepancies in photovoltaic efficiencies of indoloquinoxaline-based DSSCs?
Contradictions arise from variations in anchoring modes (e.g., cyanoacrylic acid vs. carboxylate) and dye aggregation . To address this:
- Use co-sensitization (e.g., FS10 with HD-2 ruthenium dye) to reduce aggregation and improve charge separation, boosting efficiency from 5.27% to 8.32% .
- Compare DFT-calculated HOMO/LUMO levels with experimental CV data to validate electron injection efficiency into TiO₂ .
Q. What strategies mitigate dye aggregation in indoloquinoxaline-based sensitizers?
Q. How to determine the role of substituents in antiviral activity?
Conduct structure-activity relationship (SAR) studies :
- Replace dimethylaminoethyl side chains with morpholinoethyl or diol groups to assess DNA binding () via fluorescence quenching .
- Use mutagenesis assays (e.g., HSV-1 thymidine kinase mutants) to identify viral targets .
- Compare cytotoxicity (IC₅₀) in infected vs. uninfected cells to evaluate selectivity .
Q. What computational methods predict charge transfer efficiency in indoloquinoxaline-based materials?
- Time-dependent DFT (TD-DFT) models electron injection dynamics into TiO₂ by simulating excited-state transitions .
- Mulliken charge analysis identifies electron-rich regions (e.g., indole donors) responsible for reducing band gaps (e.g., 1.8–2.2 eV) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
